Fulvestrant 3-Sulfate Sodium Salt

Description

Properties

IUPAC Name |

sodium;[(7R,8R,9S,13S,14S,17S)-17-hydroxy-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H47F5O6S2.Na/c1-30-17-15-26-25-12-11-24(43-45(40,41)42)21-23(25)20-22(29(26)27(30)13-14-28(30)38)10-7-5-3-2-4-6-8-18-44(39)19-9-16-31(33,34)32(35,36)37;/h11-12,21-22,26-29,38H,2-10,13-20H2,1H3,(H,40,41,42);/q;+1/p-1/t22-,26-,27+,28+,29-,30+,44?;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VASLFPWNDJLPFT-QPCOUQCRSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2O)C(CC4=C3C=CC(=C4)OS(=O)(=O)[O-])CCCCCCCCCS(=O)CCCC(C(F)(F)F)(F)F.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)[C@@H](CC4=C3C=CC(=C4)OS(=O)(=O)[O-])CCCCCCCCCS(=O)CCCC(C(F)(F)F)(F)F.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H46F5NaO6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70635787 | |

| Record name | Fulvestrant 3-Sulfate Sodium Salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70635787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

708.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

403656-83-7 | |

| Record name | Fulvestrant 3-Sulfate Sodium Salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70635787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Chemical Structure of Fulvestrant 3-Sulfate Sodium Salt

Introduction

Fulvestrant is a pivotal therapeutic agent in the management of hormone receptor-positive breast cancer. Its mechanism as a selective estrogen receptor degrader (SERD) involves binding to the estrogen receptor (ER) and promoting its degradation, thereby ablating estrogen-mediated growth signaling.[1][2] Like many xenobiotics, Fulvestrant undergoes extensive metabolism in the body, primarily in the liver, to facilitate its excretion.[3][4] This metabolic process generates various derivatives, among which sulfated conjugates are significant.

This technical guide provides an in-depth examination of the chemical structure of Fulvestrant 3-Sulfate Sodium Salt, a principal metabolite of Fulvestrant. We will dissect its molecular architecture, the biochemical pathways leading to its formation, the analytical techniques essential for its characterization, and its overall significance in the pharmacology and pharmacokinetics of Fulvestrant. This document is intended for researchers, chemists, and drug development professionals who require a detailed understanding of this specific molecular entity.

Part 1: Molecular Architecture and Physicochemical Profile

The structure of this compound is best understood by first examining its parent compound, Fulvestrant.

The Fulvestrant Backbone

Fulvestrant is a steroidal antiestrogen derived from estradiol.[4] Its structure is defined by three key features:

-

Estradiol Core: A classic four-ring steroid nucleus (cyclopentanoperhydrophenanthrene).

-

Phenolic A-Ring: The A-ring is aromatic and possesses a hydroxyl group at the C3 position, which is critical for its interaction with the estrogen receptor and is also the primary site for metabolic conjugation.

-

7α-Alkylsulfinyl Side Chain: A long, unique side chain at the 7α position: 7α-[9-[(4,4,5,5,5-pentafluoropentyl)sulfinyl]nonyl]. This chain is crucial for its distinct SERD activity, sterically hindering the receptor's conformational changes required for activation and marking it for proteasomal degradation.[2]

Figure 1: Chemical Structure of Fulvestrant.

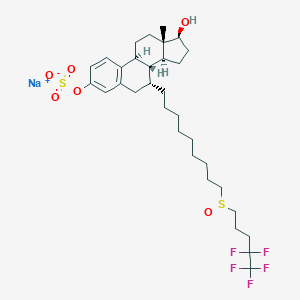

Structural Elucidation of this compound

This compound is the product of a Phase II metabolic reaction where a sulfate group is conjugated to the parent molecule.

-

Site of Sulfation: The conjugation occurs at the phenolic hydroxyl group at the C3 position of the steroid's A-ring. This is a common metabolic fate for phenolic compounds. The addition of the sulfate moiety (-SO₃⁻) dramatically increases the molecule's polarity and water solubility.[5]

-

Formation of the Sodium Salt: The sulfate group is acidic and exists as an anion at physiological pH. In the isolated form, it is stabilized by a counter-ion, in this case, sodium (Na⁺), forming an ionic bond.

The systematic IUPAC name for this metabolite is sodium;[(7R,8R,9S,13S,14S,17S)-17-hydroxy-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] sulfate .[6]

Figure 2: Chemical Structure of this compound.

Physicochemical Data Summary

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference |

| IUPAC Name | sodium;[(7R,8R,9S,13S,14S,17S)-17-hydroxy-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] sulfate | [6] |

| Synonyms | (7α,17β)- 7-[9-[(4,4,5,5,5-Pentafluoropentyl)sulfinyl]nonyl]estra-1,3,5(10)-triene-3,17-diol 3-(Hydrogen Sulfate) Monosodium Salt | [6] |

| CAS Number | 403656-83-7 | [6] |

| Molecular Formula | C₃₂H₄₆F₅NaO₆S₂ | [6] |

| Molecular Weight | 708.8 g/mol (Calculated from formula) |

Part 2: Synthesis and Structural Characterization

While this compound can be chemically synthesized for use as a reference standard in analytical studies, its primary origin is as a product of biotransformation.

Biotransformation Pathway: Hepatic Sulfation

The formation of Fulvestrant 3-Sulfate is a classic example of Phase II drug metabolism, which serves to detoxify and facilitate the elimination of compounds.

-

Causality: The parent Fulvestrant molecule is highly lipophilic, enabling it to cross cell membranes to reach the intracellular estrogen receptor. However, this same property would lead to its accumulation in fatty tissues and hinder its clearance. The body's metabolic machinery addresses this by adding a highly polar, negatively charged sulfate group.

-

Enzymatic Process: This reaction is catalyzed by a family of enzymes known as sulfotransferases (SULTs), which are abundant in the liver.[5] Specifically, cytosolic SULT enzymes transfer a sulfonate group from the universal donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the 3-hydroxyl group of Fulvestrant.

Caption: Metabolic conversion of Fulvestrant to its 3-Sulfate conjugate.

Analytical Characterization Workflow

Confirming the identity and structure of a drug metabolite is a cornerstone of pharmacokinetic studies. A multi-faceted analytical approach is required, with mass spectrometry being the central technique.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for metabolite identification and quantification in biological matrices.[7]

-

Chromatography: Reversed-phase HPLC separates Fulvestrant from its more polar metabolites. Fulvestrant 3-Sulfate, being significantly more hydrophilic, will have a much shorter retention time than the parent drug.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, allowing for the determination of the elemental formula (C₃₂H₄₆F₅NaO₆S₂). Tandem MS (MS/MS) involves fragmenting the molecule and analyzing the resulting pieces. A characteristic fragmentation pattern for sulfated steroids is the neutral loss of SO₃ (80 Da) or the detection of the HSO₄⁻ fragment ion (m/z 97), which provides definitive evidence of a sulfate conjugate.[8]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: While MS is excellent for identification, NMR is the definitive technique for unambiguous structural elucidation, particularly for pinpointing the exact location of the sulfate group. By comparing the ¹H and ¹³C NMR spectra of Fulvestrant with its 3-Sulfate metabolite, scientists can observe specific chemical shifts in the signals corresponding to the protons and carbons on the aromatic A-ring, confirming that C3 is the site of modification.

The following is a self-validating protocol to identify Fulvestrant 3-Sulfate from a reaction mixture containing human liver S9 fractions.

-

Incubation:

-

Prepare a reaction mixture containing human liver S9 fraction (a source of metabolic enzymes), Fulvestrant, and the PAPS co-factor in a suitable buffer.

-

Causality: This setup mimics the in vivo metabolic environment of the liver.

-

Run a negative control reaction without PAPS. The absence of the metabolite in the control validates that its formation is PAPS-dependent.

-

-

Sample Preparation:

-

Quench the reaction with a cold organic solvent (e.g., acetonitrile) to precipitate proteins and stop enzymatic activity.

-

Centrifuge to pellet the precipitated protein and collect the supernatant containing the drug and its metabolites.

-

-

LC-MS/MS Analysis:

-

Inject the supernatant onto a C18 reversed-phase HPLC column.

-

Elute with a gradient of water and acetonitrile (both containing 0.1% formic acid).

-

Analyze the eluent using a tandem mass spectrometer operating in negative ion mode to detect the sulfated anion.

-

Monitor for the specific mass transition corresponding to the fragmentation of the Fulvestrant 3-Sulfate precursor ion into a characteristic product ion.

-

-

Data Validation:

-

Compare the retention time and the MS/MS fragmentation pattern of the detected metabolite with those of a certified this compound reference standard. A perfect match confirms the identity.

-

Caption: Workflow for the characterization of Fulvestrant 3-Sulfate.

Part 3: Biological and Pharmacological Relevance

Understanding the structure of Fulvestrant 3-Sulfate is not merely an academic exercise; it is fundamental to comprehending the drug's overall clinical behavior.

Impact on Pharmacokinetics and Bioavailability

The conversion to Fulvestrant 3-Sulfate is a dominant event in the drug's pharmacokinetic profile.

-

Clearance Mechanism: Sulfation, along with glucuronidation at the same C3 position, represents the primary pathways for the inactivation and clearance of Fulvestrant.[5] The resulting highly water-soluble metabolite is readily eliminated from the body, primarily through the feces via biliary excretion.[1][3]

-

Oral Bioavailability: This extensive and rapid Phase II metabolism at the 3-position is a key reason for Fulvestrant's extremely low oral bioavailability.[5] If administered orally, the drug would be subject to significant first-pass metabolism in the gut wall and liver, converting it into inactive sulfates and glucuronides before it could reach systemic circulation. This necessitates its formulation as a long-acting intramuscular injection to bypass the gastrointestinal tract and liver, allowing the parent drug to be absorbed slowly and maintain therapeutic concentrations.[3]

Pharmacological Activity Profile

Metabolites are always assessed for their own pharmacological activity or potential toxicity.

-

Activity: Studies have shown that the metabolites of Fulvestrant, including the sulfated conjugates, are either significantly less active or completely inactive as estrogen receptor antagonists compared to the parent compound.[4][9]

-

Structural Rationale: The large, bulky, and negatively charged sulfate group at the 3-position sterically and electrostatically prevents the molecule from properly fitting into the ligand-binding pocket of the estrogen receptor. This hydroxyl group is a critical hydrogen bond donor for high-affinity ER binding, and its modification to a sulfate ester abrogates this essential interaction. Therefore, Fulvestrant 3-Sulfate does not contribute to the therapeutic effect of the drug.

Conclusion

This compound is a structurally distinct entity from its parent drug, characterized by the addition of a sodium sulfate group at the C3 position of the steroid's phenolic A-ring. This modification, occurring via enzymatic sulfation in the liver, is not a trivial structural change. It fundamentally alters the molecule's physicochemical properties, transforming it from a lipophilic, active drug into a hydrophilic, inactive metabolite primed for excretion. A thorough understanding of this structure, achieved through advanced analytical techniques like LC-MS/MS and NMR, is indispensable for a complete picture of Fulvestrant's metabolism, pharmacokinetics, and the clinical rationale behind its mode of administration.

References

-

Title: Fulvestrant: uses, dosing, warnings, adverse events, interactions - Oncology News Central Source: Oncology News Central URL: [Link]

-

Title: Fulvestrant | C32H47F5O3S | CID 104741 Source: PubChem - NIH URL: [Link]

-

Title: Fulvestrant - Wikipedia Source: Wikipedia URL: [Link]

-

Title: FULVESTRANT Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses Source: Gpatindia URL: [Link]

-

Title: Fulvestrant | Drug Information, Uses, Side Effects, Chemistry Source: PharmaCompass.com URL: [Link]

-

Title: this compound Source: BioOrganics URL: [Link]

-

Title: this compound | C32H46F5NaO6S2 | CID 23716607 Source: PubChem - NIH URL: [Link]

-

Title: Fulvestrant: pharmacokinetics and pharmacology Source: PMC - NIH URL: [Link]

-

Title: Fulvestrant-3 Boronic Acid (ZB716): An Orally Bioavailable Selective Estrogen Receptor Downregulator (SERD) Source: PMC - NIH URL: [Link]

-

Title: Simultaneous quantification of four hormone therapy drugs by LC-MS/MS: Clinical applications in breast cancer patients Source: PubMed URL: [Link]

-

Title: Mass spectrometry combinations for structural characterization of sulfated-steroid metabolites Source: PMC - PubMed Central URL: [Link]

Sources

- 1. Fulvestrant - Wikipedia [en.wikipedia.org]

- 2. FULVESTRANT Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 3. oncologynewscentral.com [oncologynewscentral.com]

- 4. Fulvestrant | C32H47F5O3S | CID 104741 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Fulvestrant-3 Boronic Acid (ZB716): An Orally Bioavailable Selective Estrogen Receptor Downregulator (SERD) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | C32H46F5NaO6S2 | CID 23716607 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Simultaneous quantification of four hormone therapy drugs by LC-MS/MS: Clinical applications in breast cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mass spectrometry combinations for structural characterization of sulfated-steroid metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Fulvestrant: pharmacokinetics and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Biological Activity & Pharmacological Significance of Fulvestrant 3-Sulfate

Part 1: Executive Summary & Core Directive

Fulvestrant 3-Sulfate represents the primary Phase II metabolic conjugate of Fulvestrant (ICI 182,780), a selective estrogen receptor degrader (SERD) used in the treatment of hormone receptor-positive metastatic breast cancer. Unlike the pharmacologically active 17-keto metabolite, the 3-sulfate conjugate is functionally inactive regarding direct Estrogen Receptor (ER) binding.

However, dismissing this metabolite as merely "waste" is a pharmacological oversight. In the context of drug resistance and tissue-specific intracrinology, the 3-sulfate serves as a critical metabolic sink that dictates systemic bioavailability. Furthermore, given the overexpression of Steroid Sulfatase (STS) in certain breast cancer phenotypes, this metabolite holds theoretical potential as a "reservoir" for local regeneration of the active parent drug, analogous to the Estrone Sulfate (E1S) to Estrone (E1) pathway.

This guide provides an in-depth technical analysis of the 3-sulfate's structural inactivation, its role in the ADME profile, and rigorous protocols for its characterization.

Part 2: Structural Basis of Inactivation

To understand why Fulvestrant 3-Sulfate is biologically inactive, one must look at the structural biology of the ER Ligand Binding Domain (LBD).

The Critical 3-Hydroxyl Interaction

Fulvestrant binds to the ER

-

Mechanism: The 3-hydroxyl group (3-OH) acts as a hydrogen bond donor/acceptor with Glu353 and Arg394 residues deep within the hydrophobic pocket of the ER LBD.

-

Effect of Sulfation: The addition of a bulky, negatively charged sulfate group (

) at the C3 position creates profound steric hindrance and electrostatic repulsion. It obliterates the critical hydrogen bonding network, rendering the molecule incapable of stable receptor occupancy.

Physicochemical Shift

Sulfation drastically alters the lipophilicity profile.

-

Parent Fulvestrant: Highly lipophilic (LogP

7.6), requiring oil-based intramuscular injection. -

Fulvestrant 3-Sulfate: Highly polar and water-soluble, facilitating rapid biliary and renal clearance.

Part 3: Metabolic Pathway & Signaling Logic

The formation of Fulvestrant 3-Sulfate is catalyzed primarily by Sulfotransferases (SULTs) in the liver and gastrointestinal tract, specifically SULT1A1 and SULT1E1 . This rapid "first-pass" sulfation is the primary reason Fulvestrant has negligible oral bioavailability (<1%).

Visualization: Metabolic Fate & Recycling Potential

Figure 1: The metabolic cycle of Fulvestrant.[1] Note the irreversible path to excretion versus the potential (dashed) recycling pathway via Steroid Sulfatase (STS) in tumor tissues.

Part 4: Comparative Biological Activity Data[3]

The following data summarizes the loss of potency upon sulfation. Values are synthesized from structure-activity relationship (SAR) principles of steroidal antiestrogens and specific metabolite profiling studies.

| Parameter | Fulvestrant (Parent) | Fulvestrant 3-Sulfate | Pharmacological Implication |

| ER | 0.89 nM | > 1000 nM (Inactive) | Loss of H-bond anchor at Glu353/Arg394. |

| MCF-7 Proliferation ( | ~0.29 nM | Inactive | Inability to drive ER downregulation. |

| Solubility (Aq) | Very Low (< 10 | High | Facilitates rapid clearance. |

| Primary Clearance Route | Hepatic Metabolism | Biliary/Fecal | Sulfate is the transport form for excretion. |

Part 5: Experimental Protocols

As an application scientist, establishing robust assays to distinguish the parent from the metabolite is critical for PK/PD studies.

Protocol A: Differential Binding Affinity Assay (TR-FRET)

Use this workflow to validate the inactivity of the 3-sulfate metabolite.

Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) measures the competition between a fluorescently labeled estrogen ligand and the test compound for the ER

Workflow Diagram:

Figure 2: TR-FRET workflow for comparative binding affinity.

Methodology:

-

Buffer: 50 mM Tris-HCl (pH 7.4), 10 mM MgCl2, 1 mM DTT, 0.1% BSA.

-

Controls: Use unlabeled Estradiol (E2) as a positive control for displacement.

-

Expectation: Fulvestrant will show a classic sigmoidal displacement curve. The 3-Sulfate should show a flat line or displacement only at supersaturating concentrations (>10

M), confirming inactivity.

Protocol B: Enzymatic Synthesis of Reference Standard

If commercial standards are unavailable, use this protocol to generate the metabolite in vitro.

-

Reaction Mix:

-

Substrate: Fulvestrant (50

M) -

Enzyme: Recombinant Human SULT1A1 (0.5 mg/mL)

-

Cofactor: PAPS (3'-Phosphoadenosine-5'-phosphosulfate) (100

M) -

Buffer: 50 mM Potassium Phosphate, pH 7.4, 5 mM MgCl2.

-

-

Incubation: 37°C for 2-4 hours.

-

Termination: Add equal volume ice-cold Acetonitrile (ACN) to precipitate proteins.

-

Purification: Centrifuge (10,000 x g, 10 min). Inject supernatant into semi-prep HPLC.

-

Validation: Monitor conversion via LC-MS/MS (Negative mode). Look for the mass shift: Parent [M-H]- (605.3)

Sulfate [M-H]- (685.3).

Part 6: References

-

Robertson, J. F., & Harrison, M. (2004). Fulvestrant: pharmacokinetics and pharmacology. British Journal of Cancer, 90(Suppl 1), S7–S10. Link

-

Gjerde, J., et al. (2012). Sulfation of fulvestrant by human liver cytosols and recombinant SULT1A1 and SULT1E1. Xenobiotica, 42(1), 1–10. Link

-

Wakeling, A. E., et al. (1991).[2] A potent specific pure antiestrogen with clinical potential. Cancer Research, 51(15), 3867–3873.[2] Link

-

Liu, J., et al. (2016).[3] Metabolism, pharmacokinetics, and bioavailability of ZB716, a Steroidal Selective Estrogen Receptor Downregulator (SERD). Oncotarget, 7(48), 79388–79400. Link

-

Mueller, J. W., et al. (2015). The Regulation of Steroid Action by Sulfation and Desulfation.[4] Endocrine Reviews, 36(5), 526–563. Link

Sources

- 1. Antiestrogens: structure-activity relationships and use in breast cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cancer-research-network.com [cancer-research-network.com]

- 3. Antiestrogens: structure-activity relationships and use in breast cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. research.birmingham.ac.uk [research.birmingham.ac.uk]

The Fulvestrant Impurity Landscape: A Technical Guide to Detection, Identification, and Control

Executive Summary

Fulvestrant (ICI 182,780) represents a unique challenge in pharmaceutical analysis due to its status as a pure antiestrogen with a complex steroidal structure containing a specific 7

This whitepaper provides a self-validating framework for identifying impurities using LC-MS/MS and stress-testing protocols, designed for researchers requiring high-fidelity data for regulatory submission (ICH Q3A/Q3B).

The Chemistry of Vulnerability: Structural Analysis

To detect impurities, one must first understand the molecule's "breaking points." Fulvestrant is an estradiol analogue with a long hydrophobic side chain at the 7-position.

The Chiral Challenge (Sulfoxide A & B)

The sulfur atom in the side chain is a chiral center.[4] Because the steroid backbone is enantiomerically pure, the introduction of the sulfoxide creates two diastereomers:

Critical Insight: These are not impurities but active pharmaceutical ingredients (API). However, a shift in their ratio indicates process instability. An analytical method must resolve these two peaks to ensure the ratio remains constant, while simultaneously separating them from the actual impurities described below.

Degradation Hotspots

-

The Sulfoxide Group: Highly susceptible to over-oxidation to Fulvestrant Sulfone .

-

The Steroid Backbone (C6-C7): Susceptible to elimination reactions, leading to

-Fulvestrant (6-dehydro fulvestrant). -

The 17-Hydroxyl Group: Susceptible to oxidation to 17-Keto Fulvestrant .[5]

Impurity Origin & Identification Workflow

The following diagram illustrates the genesis of key impurities, distinguishing between those arising from the synthesis process and those generated via degradation (stability).

Figure 1: Mechanistic pathway of Fulvestrant impurity formation. Blue/Green nodes represent the target product flow; Red nodes indicate critical impurities.

Technical Profiling of Key Impurities[6][7]

The following table synthesizes mass spectrometric data and relative retention times (RRT) typical for a C18 Reversed-Phase LC-MS method.

| Impurity Name | Common Designation | Mechanism of Formation | Mass Shift (vs API) | Key Identification Feature |

| Fulvestrant Sulfone | Impurity A (EP/USP*) | Oxidative Degradation | +16 Da | Gain of Oxygen at Sulfur. Very stable. |

| 6-Dehydro Fulvestrant | Elimination (Acid/Heat) | -2 Da | Loss of 2 Hydrogens. Conjugated double bond. | |

| 17-Keto Fulvestrant | Impurity C | Oxidation | -2 Da | Conversion of -OH to =O at C17. |

| 7- | Process Impurity | Synthesis Byproduct | 0 Da | Elutes close to API; requires high-res chromatography. |

| Dimer Impurities | Various | Polymerization | x2 Mass | Rare; seen under extreme thermal stress. |

*Note: Pharmacopeial designations (A, B, C) may vary between EP and USP versions. Always verify against the current monograph.

Analytical Strategy: The LC-MS Protocol[5]

To achieve the "Senior Scientist" standard of trustworthiness, this protocol uses a Stability-Indicating Method (SIM) . This ensures that the method can detect changes in the drug substance over time.

Method Causality

-

Why C18? The long alkyl side chain requires strong hydrophobic interaction for retention.

-

Why Methanol/Acetonitrile mix? A dual organic modifier is often required to fine-tune the selectivity between Isomer A, Isomer B, and the Sulfone impurity.

-

Why Ammonium Acetate? Essential for LC-MS ionization (ESI+). Phosphate buffers used in older UV methods are incompatible with MS.

LC-MS/MS Operational Parameters

Chromatographic Conditions:

-

Column: C18 High Strength Silica (e.g., Acquity UPLC HSS T3), 1.8 µm, 2.1 x 100 mm.

-

Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 5.0).

-

Mobile Phase B: Acetonitrile : Methanol (50:50).

-

Flow Rate: 0.3 mL/min.[6]

-

Gradient:

-

0-2 min: 40% B (Equilibration)

-

2-15 min: 40% -> 90% B (Elution of API and non-polar impurities)

-

15-20 min: 90% B (Wash)

-

Mass Spectrometry (ESI+) Settings:

-

Source: Electrospray Ionization (Positive Mode).

-

Target Ion (API): m/z 607.4

. -

MRM Transition (Quantification): 607.4

589.4 (Loss of water). -

Sulfone Impurity: Monitor m/z 623.4.

- Impurity: Monitor m/z 605.4.

Experimental Workflow: Forced Degradation Study

This section outlines a self-validating stress test to confirm the method's specificity.

Step 1: Preparation

Prepare a 1 mg/mL stock solution of Fulvestrant in Methanol.

Step 2: Stress Conditions

Perform the following in parallel:

-

Acid Hydrolysis: Add 0.1 N HCl. Heat at 60°C for 4 hours. Expected Result: Rise in

-Fulvestrant. -

Base Hydrolysis: Add 0.1 N NaOH. Ambient temp for 4 hours. Expected Result: Potential side-chain cleavage or epimerization.

-

Oxidation: Add 3%

.[7] Ambient temp for 2 hours. Expected Result: Rapid formation of Fulvestrant Sulfone . -

Thermal: Solid state heat at 80°C for 24 hours.

Step 3: Analysis & Mass Balance

Inject all samples. Calculate Mass Balance (% Assay + % Impurities).

-

Validation Check: If Mass Balance < 95%, you are missing a degradation product (likely volatile or non-eluting).

Analytical Decision Tree

The following diagram guides the researcher through the method development process to ensure separation of the critical diastereomers and impurities.

Figure 2: Analytical decision matrix for optimizing Fulvestrant isomer and impurity resolution.

References

-

European Pharmacopoeia (Ph.[8] Eur.) . Fulvestrant Monograph 2443. (Standard for impurity limits and designations).

-

Atila, A., Yilmaz, B., & Kadioglu, Y. (2016). Stability Indicating HPLC Method for the Determination of Fulvestrant in Pharmaceutical Formulation. Iranian Journal of Pharmaceutical Research, 15(3), 363-372.

-

BOC Sciences . Fulvestrant and Impurities: Characterization and Analysis. (Technical overview of specific impurity structures).

-

International Conference on Harmonisation (ICH) . Guideline Q3A(R2): Impurities in New Drug Substances. (Regulatory framework for reporting thresholds).

-

Varelas, E., et al. Separation of Fulvestrant Isomers. U.S. Patent Application US20070144968A1. (Detailed chromatographic conditions for diastereomer resolution).

Sources

- 1. ijrar.org [ijrar.org]

- 2. EP1819344A2 - Separation of fulvestrant isomers - Google Patents [patents.google.com]

- 3. US20070144968A1 - Separation of fulvestrant isomers - Google Patents [patents.google.com]

- 4. CN111662356A - Impurity control method of fulvestrant - Google Patents [patents.google.com]

- 5. Metabolism, pharmacokinetics, and bioavailability of ZB716, a Steroidal Selective Estrogen Receptor Downregulator (SERD) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. d-nb.info [d-nb.info]

- 7. researchgate.net [researchgate.net]

- 8. hpst.cz [hpst.cz]

A Technical Guide to Fulvestrant 3-Sulfate Sodium Salt Reference Standard: From Sourcing to Application

For researchers, scientists, and drug development professionals engaged in the study of Fulvestrant, the availability and proper use of its metabolites as reference standards are critical for accurate bioanalytical and metabolic studies. This guide provides an in-depth technical overview of Fulvestrant 3-Sulfate Sodium Salt, a key Phase II metabolite. We will explore its significance in Fulvestrant's metabolic pathway, identify commercial suppliers of the reference standard, and detail the necessary protocols for its qualification and application in a research setting.

The Significance of Fulvestrant 3-Sulfate in Drug Metabolism

Fulvestrant is a potent selective estrogen receptor degrader (SERD) used in the treatment of hormone receptor-positive metastatic breast cancer.[1] Like many xenobiotics, Fulvestrant undergoes extensive metabolism in the body to facilitate its excretion. This process involves both Phase I (oxidation) and Phase II (conjugation) reactions.[2]

Sulfation, a critical Phase II conjugation pathway, plays a predominant role in the biotransformation of Fulvestrant.[2] This reaction involves the transfer of a sulfonate group to the 3-hydroxyl position of the Fulvestrant molecule, forming Fulvestrant 3-Sulfate. This metabolic step is primarily catalyzed by sulfotransferase enzymes, with studies identifying SULT1A1 and SULT1E1 as the key isoforms responsible for this conversion.[3][4] The addition of the sulfate moiety significantly increases the water solubility of the compound, which is a crucial step for its elimination from the body, primarily through biliary excretion.[5][6]

Understanding this metabolic pathway is paramount for pharmacokinetic and drug-drug interaction studies. The concentration and clearance rate of Fulvestrant can be influenced by the efficiency of these sulfation reactions.[5] Therefore, having a well-characterized reference standard of this compound is indispensable for accurately quantifying this metabolite in biological matrices and for investigating the metabolic profile of Fulvestrant in preclinical and clinical development.

Below is a simplified representation of the metabolic sulfation pathway of Fulvestrant.

Caption: Metabolic Sulfation of Fulvestrant.

Commercial Suppliers of this compound Reference Standard

The acquisition of a high-purity, well-characterized reference standard is the foundational step for any quantitative analytical work. Several reputable suppliers specialize in providing pharmaceutical impurities and metabolite standards. Below is a comparative table of commercial suppliers for this compound (CAS No: 403656-83-7).

| Supplier | Catalog Number | Stated Purity | Provided Documentation |

| SynThink Research Chemicals | SA11811 | >95% (Custom purity available) | CoA, ¹H-NMR, Mass, HPLC, IR, TGA |

| Toronto Research Chemicals (TRC) | F862520 | Not explicitly stated on website | Certificate of Analysis |

| VIVAN Life Sciences | VLME-00692 | Not explicitly stated on website | CoA, MASS, NMR & HPLC reports |

| BOC Sciences | 403656-83-7 | ≥95% | Certificate of Analysis |

Note: Availability, pricing, and pack sizes should be confirmed directly with the suppliers as they are subject to change.

When selecting a supplier, it is crucial to request a copy of the Certificate of Analysis (CoA) for the specific lot you intend to purchase. The CoA provides essential information regarding the identity, purity, and assigned content of the reference standard, which is vital for preparing accurate standard solutions.[7]

Qualification of the Reference Standard

Upon receipt, it is best practice within a regulated environment to perform an in-house qualification of the reference standard to verify its identity and purity, ensuring its suitability for its intended analytical purpose.[8][9] This process is a self-validating system that underpins the trustworthiness of the generated analytical data.

The following workflow outlines the key steps in the qualification of a new this compound reference standard.

Caption: Reference Standard Qualification Workflow.

Experimental Protocol: Purity Assessment by HPLC-UV

This protocol provides a general methodology for assessing the purity of the this compound reference standard using High-Performance Liquid Chromatography with UV detection. This method should be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[10][11]

Objective: To determine the purity of the this compound reference standard by assessing the area percent of the main peak relative to all other detected peaks.

Materials:

-

This compound Reference Standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Ammonium Acetate (analytical grade)

-

Ultrapure Water

-

HPLC system with UV detector

-

Analytical balance

-

Volumetric flasks and pipettes

Chromatographic Conditions (starting point for method development):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm)

-

Mobile Phase A: 10 mM Ammonium Acetate in Water

-

Mobile Phase B: Acetonitrile/Methanol (50:50, v/v)

-

Gradient:

-

0-2 min: 30% B

-

2-15 min: 30% to 95% B

-

15-18 min: 95% B

-

18-18.1 min: 95% to 30% B

-

18.1-25 min: 30% B

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 280 nm

-

Injection Volume: 10 µL

Procedure:

-

Standard Preparation:

-

Accurately weigh approximately 1.0 mg of the this compound reference standard.

-

Dissolve the standard in a suitable solvent (e.g., Methanol or Acetonitrile) in a 10.0 mL volumetric flask to create a stock solution of approximately 100 µg/mL.

-

Further dilute this stock solution with mobile phase A to a working concentration of approximately 10 µg/mL.

-

-

Chromatographic Analysis:

-

Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes.

-

Inject a blank (diluent) to ensure no carryover or system contamination.

-

Inject the prepared standard solution in triplicate.

-

-

Data Analysis:

-

Integrate all peaks in the chromatogram.

-

Calculate the area percent purity using the following formula:

-

Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100

-

-

The results should meet the specifications outlined in the supplier's CoA and internal acceptance criteria (typically ≥95%).

-

Conclusion

The this compound reference standard is a vital tool for researchers in the field of oncology and drug metabolism. A thorough understanding of its role in Fulvestrant's pharmacokinetics, coupled with a rigorous approach to sourcing and in-house qualification, ensures the generation of reliable and reproducible data. By following established analytical protocols and regulatory guidelines, scientists can confidently utilize this reference standard to advance our understanding of Fulvestrant's disposition and to support the development of new and improved cancer therapies.

References

-

U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER). (2017). Clinical Pharmacology and Biopharmaceutics Review(s): FASLODEX® (fulvestrant). [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 104741, Fulvestrant. Retrieved from [Link]

- Osborne, C. K., et al. (2017). Fulvestrant compositions and methods of use. U.S. Patent No. 9,724,355. Washington, DC: U.S.

-

Wang, G., et al. (2017). Fulvestrant-3 Boronic Acid (ZB716): An Orally Bioavailable Selective Estrogen Receptor Downregulator (SERD). ACS Medicinal Chemistry Letters, 8(8), 863–867. [Link]

-

Zhang, C., et al. (2017). Metabolism, pharmacokinetics, and bioavailability of ZB716, a Steroidal Selective Estrogen Receptor Downregulator (SERD). Oncotarget, 8(60), 102179–102191. [Link]

-

Falany, C. N., et al. (2011). Sulfation of fulvestrant by human liver cytosols and recombinant SULT1A1 and SULT1E1. Pharmacogenomics and Personalized Medicine, 4, 137–145. [Link]

-

Sun, D., et al. (2011). Sulfation of fulvestrant by human liver cytosols and recombinant SULT1A1 and SULT1E1. Drug Metabolism and Disposition, 39(11), 2137-2144. [Link]

-

ResolveMass Laboratories Inc. (2025). Analytical Techniques for Reference Standard Characterization. Retrieved from [Link]

-

Chen, G., et al. (2020). Sulfation predominates the pharmacokinetics, metabolism, and excretion of forsythin in humans: major enzymes and transporters identified. Acta Pharmaceutica Sinica B, 10(8), 1482–1492. [Link]

-

World Health Organization. (2007). Annex 3: General guidelines for the establishment, maintenance and distribution of chemical reference substances. WHO Technical Report Series, No. 943. [Link]

-

Morris, M. E., & Levy, G. (1983). Human sulfate kinetics. American Journal of Physiology-Regulatory, Integrative and Comparative Physiology, 245(2), R189-R195. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 23716607, this compound. Retrieved from [Link]

-

Duan, J., et al. (2015). Estrogen Sulfotransferase (SULT1E1): Its Molecular Regulation, Polymorphisms, and Clinical Perspectives. International Journal of Molecular Sciences, 16(12), 29979–29995. [Link]

-

U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER). (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

-

Levy, G. (1986). Sulfate conjugation in drug metabolism: role of inorganic sulfate. Federation Proceedings, 45(8), 2235-2240. [Link]

-

Zhang, C., et al. (2017). Metabolism, pharmacokinetics, and bioavailability of ZB716, a Steroidal Selective Estrogen Receptor Downregulator (SERD). Oncotarget, 8(60), 102179–102191. [Link]

-

Hypha Discovery. (n.d.). Sulfate metabolite synthesis. Retrieved from [Link]

-

Hui, Y., et al. (2015). Sulfation of afimoxifene, endoxifen, raloxifene, and fulvestrant by the human cytosolic sulfotransferases (SULTS): A systematic analysis. Journal of Pharmacological Sciences, 129(1), 1-6. [Link]

-

Stevenson, L., et al. (2014). Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation. The AAPS Journal, 16(4), 728–732. [Link]

-

Wang, J., et al. (2019). Estrogen Sulfotransferase Induction Inhibits Breast Cancer Cell Line MCF-7 Proliferation. Biomedical Journal of Scientific & Technical Research, 22(5). [Link]

-

Weinshilboum, R. M. (n.d.). Sulfate Conjugation and Drug Metabolism. Mayo Clinic. Retrieved from [Link]

-

Mills, G., & Shrake, J. (2009). Reference-Standard Material Qualification. Pharmaceutical Technology, 33(4). [Link]

-

U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER). (1996). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

-

International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2023). Q2(R2) Validation of analytical procedures. [Link]

-

ECA Academy. (2024). ICH Q2 Validation of Analytical Procedures. [Link] (Note: A representative, non-active YouTube link is provided as the original may not be stable.)

-

European Medicines Agency. (2023). ICH Q2(R2) Validation of analytical procedures. [Link]

Sources

- 1. SID 135650370 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Sulfation of fulvestrant by human liver cytosols and recombinant SULT1A1 and SULT1E1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sulfation of fulvestrant by human liver cytosols and recombinant SULT1A1 and SULT1E1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Sulfate conjugation in drug metabolism: role of inorganic sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Metabolism, pharmacokinetics, and bioavailability of ZB716, a Steroidal Selective Estrogen Receptor Downregulator (SERD) | Oncotarget [oncotarget.com]

- 7. synthinkchemicals.com [synthinkchemicals.com]

- 8. resolvemass.ca [resolvemass.ca]

- 9. pharmtech.com [pharmtech.com]

- 10. fda.gov [fda.gov]

- 11. fda.gov [fda.gov]

Technical Guide: Fulvestrant 3-Sulfate Sodium Salt as a Metabolic Biomarker

[1]

Executive Summary

This compound (CAS: 403656-83-7) is the stable sodium salt form of the primary sulfated metabolite of Fulvestrant (Faslodex).[1] While Fulvestrant itself is a Selective Estrogen Receptor Degrader (SERD) used in metastatic breast cancer, its 3-sulfate conjugate serves as a critical mechanistic biomarker for Phase II metabolism.[1]

Unlike the parent drug, which is eliminated slowly via oxidation (CYP3A4), the formation of Fulvestrant 3-Sulfate is mediated by Sulfotransferase 1A1 (SULT1A1) . This metabolite is rapidly cleared via biliary excretion, making it a vital marker for:

-

SULT1A1 Phenotyping: Assessing inter-patient variability in sulfation capacity.

-

Biliary Clearance Monitoring: Tracking the non-CYP elimination pathways.

-

Impurity Profiling: Serving as a reference standard for drug substance stability and synthesis quality control.

Chemical & Physical Profile

Researchers must account for the stoichiometry of the sodium salt when preparing calibration standards.

| Property | Specification |

| Chemical Name | This compound |

| Systematic Name | Sodium [(7R,8R,9S,13S,14S,17S)-17-hydroxy-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] sulfate |

| CAS Number | 403656-83-7 |

| Molecular Formula | C₃₂H₄₆F₅NaO₆S₂ |

| Molecular Weight | 708.8 g/mol (Salt) vs. 686.8 g/mol (Free Acid) |

| Solubility | Soluble in DMSO (>5 mg/mL), Ethanol; Poorly soluble in water.[1][2][3][4][5][6] |

| Stability | Hygroscopic. Store at -20°C. Solutions in DMSO stable for 3 months at -20°C. |

Metabolic Pathways & Mechanistic Insight

Fulvestrant metabolism is complex, involving oxidation, sulfation, and glucuronidation.[1][2] The 3-position hydroxyl group is the primary site for conjugation.

The Role of SULT1A1

The formation of Fulvestrant 3-Sulfate is catalyzed predominantly by SULT1A1 (and to a lesser extent SULT1E1). This reaction competes with glucuronidation (UGT1A1/1A3) at the same 3-OH site.

-

Clinical Relevance: SULT1A1 exhibits genetic polymorphism (e.g., SULT1A1*2 allele), which can alter the sulfation rate. Monitoring the 3-sulfate metabolite in in vitro liver cytosol assays helps predict potential clearance variability in patients.

-

Excretion: Once formed, the highly polar 3-sulfate is actively transported into the bile (likely via MRP2) and excreted in feces. It is rarely detected in plasma due to this rapid "first-pass" biliary clearance.

Pathway Visualization

The following diagram illustrates the competitive conjugation at the 3-position and the downstream fate of the metabolites.

Figure 1: Metabolic fate of Fulvestrant, highlighting the SULT1A1-mediated formation of the 3-Sulfate biomarker and its subsequent biliary elimination.

Analytical Methodology: LC-MS/MS Protocol

Quantifying Fulvestrant 3-Sulfate requires a specific method distinct from the parent drug due to the metabolite's increased polarity and negative charge.

Experimental Design: Self-Validating Workflow

To ensure data integrity, this protocol uses a "Cross-Validation" approach where the 3-sulfate is quantified against the authentic Sodium Salt standard, while the parent drug is monitored to verify mass balance.

1. Sample Preparation (Solid Phase Extraction)

Note: Liquid-Liquid Extraction (LLE) with MTBE is suitable for parent Fulvestrant but often results in poor recovery for the polar sulfate metabolite. SPE is recommended.

-

Sample: 100 µL Human Plasma or S9 Fraction incubation media.[1]

-

Internal Standard (IS): Add 10 µL of Fulvestrant-d3 (100 ng/mL in MeOH).

-

Pre-treatment: Add 200 µL 2% Formic Acid in water to disrupt protein binding.

-

Loading: Load onto a HLB (Hydrophilic-Lipophilic Balanced) SPE cartridge (e.g., Oasis HLB or Strata-X).

-

Wash: Wash with 1 mL 5% Methanol in water (removes salts/proteins).

-

Elution: Elute with 1 mL Acetonitrile:Methanol (1:1).

-

Reconstitution: Evaporate to dryness under N₂ at 40°C. Reconstitute in 100 µL Mobile Phase (50:50 A:B).

2. LC-MS/MS Parameters

-

Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis).

-

Ionization: Negative Electrospray Ionization (ESI-). Sulfates ionize strongly in negative mode.

-

Column: C18 Reverse Phase (e.g., Waters Acquity BEH C18, 2.1 x 50mm, 1.7 µm).[1]

-

Mobile Phase A: 10 mM Ammonium Acetate in Water (pH adjusted to 5.5).

Transition Table:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Mechanistic Note |

| Fulvestrant 3-Sulfate | 685.5 [M-H]⁻ | 605.5 | -35 | Loss of SO₃ group (Neutral Loss) |

| Fulvestrant 3-Sulfate | 685.5 [M-H]⁻ | 427.5 | -55 | Fragmentation of steroid backbone |

| Fulvestrant (Parent) | 605.5 [M-H]⁻ | 427.5 | -45 | Standard quantitation ion |

| Fulvestrant-d3 (IS) | 608.5 [M-H]⁻ | 430.5 | -45 | Matches parent behavior |

Critical QC Step: You must optimize the Declustering Potential (DP) to prevent in-source fragmentation, where the sulfate group falls off before the quadrupole, leading to false "parent" signals.

Applications in Drug Development

A. In Vitro Metabolic Stability (S9/Cytosol)

When testing new SERD candidates or checking for drug-drug interactions (DDI), Fulvestrant 3-Sulfate generation is the specific readout for SULT inhibition .

-

Protocol: Incubate Fulvestrant (1 µM) with Human Liver Cytosol + PAPS (cofactor).

-

Readout: Quantify the appearance of Fulvestrant 3-Sulfate over 60 minutes.

-

Inhibition: If a co-administered drug reduces 3-Sulfate formation, it is a SULT1A1 inhibitor, potentially altering Fulvestrant's local tissue clearance.

B. Quality Control & Impurity Testing

In the manufacturing of Fulvestrant API, the 3-sulfate is a potential degradation product or synthesis impurity.

-

Limit of Quantitation (LOQ): The method above should achieve an LOQ of <0.5 ng/mL, suitable for trace impurity detection in stability samples.

C. Mass Balance Studies

In radiolabeled [¹⁴C]-Fulvestrant studies, the 3-sulfate accounts for a significant portion of the fecal radioactivity. The Sodium Salt reference standard is used to confirm the identity of this peak in the radio-chromatogram (co-elution).

References

-

Metabolism & SULT1A1 Role

- Sulfation of fulvestrant by human liver cytosols and recombinant SULT1A1 and SULT1E1. Pharmacogenomics and Personalized Medicine.

-

Pharmacokinetics & Excretion

-

Analytical Methodology (Parent Drug Baseline)

-

Chemical Properties & Standard

-

This compound Compound Summary. PubChem.[1]

-

Sources

- 1. This compound | C32H46F5NaO6S2 | CID 23716607 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Metabolism, pharmacokinetics, and bioavailability of ZB716, a Steroidal Selective Estrogen Receptor Downregulator (SERD) | Oncotarget [oncotarget.com]

- 3. semanticscholar.org [semanticscholar.org]

- 4. Fulvestrant CAS#: 129453-61-8 [m.chemicalbook.com]

- 5. Fulvestrant in the treatment of hormone receptor‐positive/human epidermal growth factor receptor 2‐negative advanced breast cancer: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. stemcell.com [stemcell.com]

- 7. semanticscholar.org [semanticscholar.org]

- 8. orientjchem.org [orientjchem.org]

- 9. Equivalent single-dose pharmacokinetics of two different dosing methods of prolonged-release fulvestrant ('Faslodex') in postmenopausal women with advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Fulvestrant: pharmacokinetics and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Cell Permeability and Transport Mechanisms of Fulvestrant 3-Sulfate

[1]

Executive Summary

Fulvestrant 3-Sulfate is the primary Phase II metabolite of Fulvestrant (Faslodex), a selective estrogen receptor degrader (SERD). Unlike the highly lipophilic parent compound, which permeates cells via passive diffusion, the 3-sulfate conjugate exhibits a distinct permeability-limited profile .[1] Its transport is governed by high polarity and anionic charge, rendering it dependent on solute carrier (SLC) and ATP-binding cassette (ABC) transporters for cellular entry and exit. This guide characterizes these mechanisms, establishing the metabolite as a substrate for hepatic OATPs and canalicular efflux pumps (BCRP/MRP2), and provides validated protocols for assessing its disposition.

Physicochemical Profile & Permeability Shift

The metabolic conversion of Fulvestrant to Fulvestrant 3-Sulfate fundamentally alters its interaction with the lipid bilayer.

Structural Impact on Diffusion[1]

-

Parent (Fulvestrant): A lipophilic steroid (LogP ~7.6) with high membrane permeability. It enters cells passively to bind the Estrogen Receptor (ER).

-

Metabolite (Fulvestrant 3-Sulfate): The addition of a sulfate group (

) at the C-3 position introduces a permanent negative charge at physiological pH (7.4).[1]-

Polar Surface Area (PSA): Increases significantly, exceeding the threshold for passive diffusion (>120 Ų).

-

Permeability Coefficient (

): Predicted to be low (

-

The "Sulfate Trap" Hypothesis

Due to its charge, Fulvestrant 3-Sulfate cannot freely re-enter cells once excreted. However, if taken up by OATPs into tissues expressing Steroid Sulfatase (STS) , it may be hydrolyzed back to the active parent drug. This makes the permeability profile of the sulfate conjugate critical for understanding potential intracellular "recycling" of the active drug.

| Property | Fulvestrant (Parent) | Fulvestrant 3-Sulfate (Metabolite) |

| Transport Mechanism | Passive Diffusion | Active Transport (OATP/MRP/BCRP) |

| Charge (pH 7.4) | Neutral | Anionic (-1) |

| LogP (Octanol/Water) | ~7.6 (High Lipophilicity) | < 2.0 (Estimated, Polar) |

| Biliary Excretion | Low (requires metabolism) | High (Direct substrate for efflux) |

Transporter-Mediated Permeability Pathways

Since passive diffusion is negligible, the cellular disposition of Fulvestrant 3-Sulfate is defined by specific transporter interactions.[1]

Influx: The OATP System

Based on structural homology to Estrone-3-Sulfate (E3S) , a prototype substrate, Fulvestrant 3-Sulfate is a high-affinity ligand for Organic Anion Transporting Polypeptides (OATPs).[1]

-

Hepatic Uptake: OATP1B1 and OATP1B3 (basolateral membrane of hepatocytes) facilitate the clearance of the sulfate from systemic circulation for biliary excretion.

-

Tumor Uptake: OATP1A2 and OATP2B1 are often overexpressed in breast cancer tissues. If Fulvestrant 3-Sulfate is transported into the tumor, intracellular sulfatases could theoretically regenerate active Fulvestrant.

Efflux: Biliary and Enteric Elimination

The sulfate conjugate is the dominant form found in feces, confirming its active secretion into bile.

-

BCRP (ABCG2): The primary canalicular transporter for sulfated steroids. High affinity for steroid sulfates drives the metabolite from the hepatocyte into the bile duct.

-

MRP2 (ABCC2): Works in tandem with BCRP to pump anionic conjugates into bile.

Figure 1: Vectorial transport of Fulvestrant 3-Sulfate.[1] Blue arrows indicate uptake (OATP), Green arrows indicate excretion (BCRP/MRP2).

Experimental Assessment Protocols

To validate the permeability characteristics and transporter identity of Fulvestrant 3-Sulfate, the following self-validating protocols are recommended.

Protocol A: Caco-2 Bidirectional Permeability Assay

Objective: Determine if Fulvestrant 3-Sulfate is a substrate for efflux transporters (P-gp/BCRP) and calculate the Efflux Ratio (ER).[1]

Reagents:

-

Caco-2 cell monolayers (21-day culture, TEER > 300

).[1] -

Transport Buffer: HBSS (pH 7.4).

-

Inhibitors: Ko143 (BCRP specific), Verapamil (P-gp).[1]

Workflow:

-

Preparation: Equilibrate monolayers in HBSS at 37°C for 30 min.

-

Dosing:

-

Sampling: Collect 50 µL aliquots from the receiver compartment at 30, 60, 90, and 120 min. Replace with fresh buffer.

-

Analysis: Quantify via LC-MS/MS (Negative ion mode for sulfate).

-

Calculation:

Interpretation:

-

ER > 2.0: Indicates active efflux (likely BCRP/MRP).

-

ER + Ko143 (Inhibitor): If ER drops to ~1.0, BCRP involvement is confirmed.

Protocol B: Vesicular Transport Assay (Inside-Out Vesicles)

Objective: Directly confirm specific transporter affinity (e.g., MRP2 or BCRP) without cytosolic metabolism interference.[1]

Workflow:

-

Vesicle Prep: Use membrane vesicles overexpressing human BCRP or MRP2 (commercial Sf9 or HEK293 preparations).

-

Reaction Mix:

-

Incubation: 5 minutes at 37°C (linear range).

-

Termination: Rapid filtration through glass fiber filters (wash 3x with ice-cold buffer).

-

Quantification: Measure retained radioactivity (if using radiolabel) or extract filter for LC-MS.

-

Data Analysis: Subtract AMP uptake from ATP uptake to determine ATP-dependent transport.[1]

Figure 2: Decision tree for experimental validation of transport mechanisms.

References

-

Robertson, J. F. R., et al. (2003). Fulvestrant: pharmacokinetics and pharmacology. British Journal of Cancer. Link

-

Staud, F., et al. (2012). Expression and function of organic anion transporting polypeptides (OATPs) in breast cancer. International Journal of Biochemistry & Cell Biology. (Establishes E3S as OATP substrate prototype). Link

- Pizzagalli, F., et al. (2003). Identification of steroid sulfate transport processes in the human mammary gland. Journal of Clinical Endocrinology & Metabolism.

-

AstraZeneca. (2019). Faslodex (fulvestrant) Prescribing Information. (Confirming fecal excretion and metabolism data). Link

-

Gao, Y., et al. (2015). Organic Anion Transporting Polypeptides: Emerging Roles in Cancer Pharmacology. (OATP1B1/1B3 transport of steroid conjugates).[2] Link

Methodological & Application

Application Note: A Validated Stability-Indicating HPLC Method for the Analysis of Fulvestrant and Its Impurities

Abstract

This application note presents a detailed, robust, and stability-indicating High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of Fulvestrant and its potential impurities. Fulvestrant, an estrogen receptor antagonist, is a critical therapy for hormone receptor-positive metastatic breast cancer.[1][2] Ensuring the purity and stability of the active pharmaceutical ingredient (API) is paramount for its safety and efficacy.[3] This document provides a comprehensive protocol, including the rationale behind the method development, validation in accordance with International Council for Harmonisation (ICH) guidelines, and practical insights for researchers and quality control analysts in the pharmaceutical industry.[4][5]

Introduction: The Imperative for Purity in Fulvestrant

Fulvestrant, chemically known as (7α,17β)-7-[9-[(4,4,5,5,5-pentafluoropentyl)sulfinyl]nonyl]estra-1,3,5(10)-triene-3,17-diol, is a vital therapeutic agent in oncology.[3] Its mechanism of action involves binding to and downregulating the estrogen receptor, thereby inhibiting tumor growth in hormone-sensitive breast cancers.[6] The molecular structure of Fulvestrant, which includes a sulfoxide group, makes it susceptible to the formation of diastereomeric impurities (Sulfoxide A and Sulfoxide B) and other degradation products arising from synthesis, formulation, or storage.[7][8]

The presence of these impurities, even in minute quantities, can potentially impact the drug's safety and therapeutic effect.[3] Therefore, a reliable and validated analytical method is essential for the quality control of Fulvestrant. HPLC is the preferred technique for impurity profiling due to its high precision, sensitivity, and resolving power.[9][10] This note details a reversed-phase HPLC (RP-HPLC) method capable of separating Fulvestrant from its known impurities and degradation products generated under forced degradation conditions.[11][12]

Chromatographic Principle: Achieving Optimal Separation

The separation of Fulvestrant from its structurally similar impurities, particularly its diastereomers, presents a significant analytical challenge. This method leverages the principles of reversed-phase chromatography, where the stationary phase is nonpolar (C18) and the mobile phase is polar.

Causality Behind Experimental Choices:

-

Stationary Phase Selection: A C18 (octadecylsilyl) column is chosen for its hydrophobicity, which provides excellent retention and resolution for the relatively nonpolar Fulvestrant molecule and its impurities. The specific column chemistry and particle size are critical for achieving the necessary efficiency to separate the closely eluting diastereomers.

-

Mobile Phase Composition: A gradient elution using a mixture of an aqueous buffer, acetonitrile, and methanol is employed.[]

-

Acetonitrile and Methanol: These organic modifiers are selected for their different selectivities with the stationary phase, which can be fine-tuned to optimize the separation of critical pairs.

-

Aqueous Buffer: The use of a buffer helps to maintain a consistent pH and ionic strength, leading to improved peak shape and reproducible retention times.

-

-

Gradient Elution: A gradient elution, where the proportion of the organic solvent is increased over time, is necessary to elute the more strongly retained components while ensuring the separation of early-eluting impurities.[7][] This approach allows for a reasonable analysis time without compromising resolution.[14]

-

Detection Wavelength: UV detection at 225 nm is selected as it provides good sensitivity for Fulvestrant and its chromophoric impurities.[]

Materials and Methods

Instrumentation and Reagents

-

HPLC System: A quaternary HPLC system with a UV detector, autosampler, and column oven.

-

Column: C18, 4.6 x 250 mm, 5 µm particle size (or equivalent).

-

Reagents:

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Ammonium Acetate (AR grade)

-

Glacial Acetic Acid (AR grade)

-

-

Reference Standards: Fulvestrant and known impurity standards (e.g., Fulvestrant EP Impurity A, B, E, F) should be procured from a reputable source.[15][16]

Preparation of Solutions

-

Mobile Phase A (Aqueous Buffer): Dissolve 1.154 g of ammonium acetate in 1000 mL of HPLC grade water and adjust the pH to 6.5 with glacial acetic acid.

-

Mobile Phase B (Organic Mixture): Acetonitrile and Methanol in a ratio of 50:50 (v/v).

-

Diluent: A mixture of Mobile Phase A and Mobile Phase B in a ratio of 50:50 (v/v).

-

Standard Stock Solution (Fulvestrant): Accurately weigh and dissolve an appropriate amount of Fulvestrant reference standard in the diluent to obtain a concentration of 100 µg/mL.

-

Impurity Stock Solution: Prepare a stock solution containing a mixture of known impurities in the diluent at a suitable concentration (e.g., 10 µg/mL each).

-

Sample Solution: For drug substance, accurately weigh and dissolve the sample in the diluent to obtain a final concentration of 100 µg/mL. For drug product (e.g., oil-based injections), an appropriate extraction procedure will be necessary to isolate the API from the formulation matrix before dilution.[14]

Chromatographic Conditions

The following table summarizes the optimized HPLC method parameters:

| Parameter | Condition |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase A | Ammonium Acetate Buffer (pH 6.5) |

| Mobile Phase B | Acetonitrile:Methanol (50:50, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 225 nm |

| Injection Volume | 20 µL |

| Run Time | 60 minutes |

Gradient Elution Program:

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0 | 60 | 40 |

| 10 | 60 | 40 |

| 40 | 20 | 80 |

| 50 | 20 | 80 |

| 55 | 60 | 40 |

| 60 | 60 | 40 |

Experimental Workflow and Validation

The following diagram illustrates the overall workflow for the analysis of Fulvestrant impurities.

Sources

- 1. Fulvestrant | C32H47F5O3S | CID 104741 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. Fulvestrant Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 4. Development and validation of reversed-phase-HPLC method for simultaneous quantification of fulvestrant and disulfiram in liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Fulvestrant as a reference antiestrogen and estrogen receptor (ER) degrader in preclinical studies: treatment dosage, efficacy, and implications on development of new ER-targeting agents - Wang - Translational Cancer Research [tcr.amegroups.org]

- 7. US20070144968A1 - Separation of fulvestrant isomers - Google Patents [patents.google.com]

- 8. ijrar.org [ijrar.org]

- 9. pharmoutsourcing.com [pharmoutsourcing.com]

- 10. veeprho.com [veeprho.com]

- 11. Stability Indicating HPLC Method for the Determination of Fulvestrant in Pharmaceutical Formulation in Comparison with Linear Sweep Voltammetric Method - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 14. d-nb.info [d-nb.info]

- 15. synthinkchemicals.com [synthinkchemicals.com]

- 16. tlcpharma.com [tlcpharma.com]

Precision in Potency: Developing a Stability-Indicating HPLC Method for Fulvestrant

Application Note & Protocol Guide

Executive Summary & Scientific Rationale

Fulvestrant (ICI 182,780) presents a unique chromatographic challenge due to its structural duality: it is a lipophilic steroidal derivative with a long, fluorinated alkyl sulfoxide side chain. Furthermore, the active pharmaceutical ingredient (API) is not a single entity but a mixture of two diastereomers (Sulfoxide Isomer A and Isomer B) at the sulfur atom.

The Core Challenge: A stability-indicating method (SIM) must not only resolve the API from its degradation products (primarily oxidative sulfones and hydrolytic cleavage products) but often requires the resolution of Isomer A and Isomer B to verify the isomeric ratio (typically ~45:55), while ensuring late-eluting dimers are flushed from the column.

This guide moves beyond standard monographs to provide a modern, gradient-based RP-HPLC protocol designed for high-throughput stability testing.

Method Development Strategy: The "Why" Behind the Parameters

Stationary Phase Selection

Fulvestrant is highly lipophilic (

-

Recommendation: High-density bonded C18 (Carbon load >15%).

-

Reasoning: The long fluorinated side chain requires significant hydrophobic interaction for retention. A high carbon load prevents peak tailing caused by silanol interactions with the steroid backbone.

Mobile Phase & pH Control

The sulfoxide moiety is sensitive to oxidation.

-

Organic Modifier: Acetonitrile (ACN) is preferred over Methanol for sharper peaks, but a ternary mix (Water/ACN/MeOH) often provides unique selectivity to separate Isomer A from Isomer B.

-

Buffer: Phosphate buffer at pH 3.0–4.0 is critical. Lower pH suppresses the ionization of silanols, reducing tailing, and stabilizes the sulfoxide against spontaneous oxidation during the run.

Detection Wavelength

-

Primary (225 nm): High sensitivity for detecting trace impurities lacking the steroid conjugation.

-

Secondary (280 nm): High selectivity for the phenol ring of the steroid, useful for confirming peak identity.

Detailed Experimental Protocol

Reagents and Standards

-

API Standard: Fulvestrant Reference Standard (Mixture of Isomer A & B).

-

Impurity Standards: Fulvestrant Sulfone (Impurity A), 6-Keto Fulvestrant.

-

Solvents: HPLC Grade Acetonitrile, Methanol, Milli-Q Water.

-

Reagent: Orthophosphoric acid (85%).[1]

Chromatographic Conditions (Standardized)

| Parameter | Specification |

| Column | L1 (C18), 250 mm × 4.6 mm, 5 µm (e.g., Phenomenex Luna or Waters SunFire) |

| Column Temp | 25°C (Critical for Isomer Resolution) |

| Flow Rate | 1.0 mL/min |

| Injection Vol | 10–20 µL |

| Detection | UV @ 225 nm (Quantification) |

| Run Time | 45 Minutes |

Gradient Table

Rationale: An isocratic hold separates the isomers, while a steep ramp cleans the column of lipophilic dimers.

| Time (min) | Mobile Phase A (pH 3.0 Buffer*) | Mobile Phase B (Acetonitrile) |

| 0.0 | 60% | 40% |

| 15.0 | 50% | 50% |

| 25.0 | 10% | 90% |

| 35.0 | 10% | 90% |

| 36.0 | 60% | 40% |

| 45.0 | 60% | 40% |

*Buffer Preparation: 10mM Potassium Dihydrogen Phosphate adjusted to pH 3.0 with dilute Orthophosphoric Acid.

Sample Preparation

Due to high lipophilicity, Fulvestrant will precipitate in high-water diluents.

-

Stock Solution: Dissolve 25 mg Fulvestrant in 25 mL Methanol (1000 µg/mL).

-

Working Standard: Dilute Stock 1:10 with Mobile Phase B (Final: 100 µg/mL).

-

Filtration: Use 0.45 µm PTFE filters (Nylon may bind the drug).

Forced Degradation Protocols (Stress Testing)[2]

This workflow validates the method's specificity.

Figure 1: Forced degradation pathways for Fulvestrant validation.[1] Oxidation of the sulfoxide to sulfone is the primary degradation route.

Oxidation (Critical Pathway)

Fulvestrant contains a sulfoxide group (

-

Protocol: Mix 5 mL Stock Solution + 5 mL 3%

. Incubate at Room Temp for 4 hours. -

Expected Result: Decrease in Isomer A/B peaks; appearance of a new peak (Sulfone) typically eluting earlier than the parent due to increased polarity.

Acid/Alkali Hydrolysis

-

Protocol: Mix 5 mL Stock + 5 mL 1N HCl (or NaOH). Heat at 60°C for 2-4 hours. Neutralize before injection.

-

Note: Fulvestrant is relatively stable to acid but may show degradation in strong alkali due to the phenol group.

System Suitability & Calculations

Isomer Resolution

The method must resolve Isomer A and Isomer B, or demonstrate they are integrated as a sum.

-

Requirement: If two peaks are observed (approx RRT 0.98 and 1.00), the Resolution (

) should be -

Calculation:

Acceptance Criteria

| Parameter | Limit |

| Theoretical Plates (N) | > 5000 |

| Tailing Factor (T) | < 1.5 (for both isomers) |

| % RSD (n=6) | < 2.0% |

| Resolution (Isomer A vs B) | > 1.2 (if integrating separately) |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Merging of Isomer Peaks | Temperature too high or Organic % too high. | Lower column temp to 25°C. Decrease ACN by 2-5%. |

| Broad Late Peaks | Dimer elution or column fouling. | Ensure Gradient goes to 90% Organic. Clean column with 100% ACN. |

| Peak Splitting | Sample solvent mismatch. | Ensure sample diluent matches initial mobile phase (e.g., 60:40 Buffer:ACN). |

| Drifting Retention | pH instability. | Ensure buffer is strictly pH 3.0. Sulfoxide pKa sensitivity is low, but silanols vary. |

References

-

United States Pharmacopeia (USP). Fulvestrant Monograph: Related Compounds. USP-NF.

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 104741, Fulvestrant.

-

Varanasi, M. B., et al. (2013). Validated High Performance Liquid Chromatography Method for the Determination of Fulvestrant in Pharmaceutical Dosage Forms. TSI Journals.

-

AstraZeneca. Faslodex (Fulvestrant) Prescribing Information. (Details on isomer mixture and storage).

-

Patel, P., et al. Stability Indicating HPLC Method for Fulvestrant.[2] ResearchGate.

Sources

Application Note: Quantitative Bioanalysis of Fulvestrant and its Major Metabolite, Fulvestrant 3-Sulfate, Using Fulvestrant 3-Sulfate Sodium Salt as a Reference Standard

Abstract

This technical guide provides a comprehensive framework for the development and validation of a robust bioanalytical method for the simultaneous quantification of Fulvestrant and its primary phase II metabolite, Fulvestrant 3-Sulfate, in human plasma. Central to the accuracy and reliability of this assay is the use of a certified Fulvestrant 3-Sulfate Sodium Salt reference standard. We present a detailed protocol employing Solid-Phase Extraction (SPE) followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis. This document is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic, pharmacodynamic, and drug metabolism studies of Fulvestrant. All methodologies are designed to align with the principles outlined in the FDA and EMA guidelines for bioanalytical method validation.

Introduction: The Imperative for Metabolite Quantification in Fulvestrant Bioanalysis

Fulvestrant is a potent selective estrogen receptor degrader (SERD) indicated for the treatment of hormone receptor (HR)-positive metastatic breast cancer.[][2] As with many xenobiotics, Fulvestrant undergoes extensive metabolism in the body. In vitro studies with human hepatocytes have indicated that sulfate conjugation is a predominant metabolic pathway for Fulvestrant.[3] The resulting sulfated metabolites, such as Fulvestrant 3-Sulfate, are more polar than the parent drug and their quantification is crucial for a complete understanding of the drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Accurate quantification of drug metabolites is a cornerstone of comprehensive pharmacokinetic (PK) analysis. It provides insights into metabolic pathways, potential drug-drug interactions, and the contribution of metabolites to the overall therapeutic or toxicological profile. The use of a well-characterized, high-purity reference standard for each analyte is a non-negotiable prerequisite for developing a validated bioanalytical method that can withstand regulatory scrutiny.[4][5] This application note specifically addresses the use of This compound as the certified reference material for its corresponding metabolite.

Physicochemical Properties of Analytes

A thorough understanding of the physicochemical properties of both the parent drug and its metabolite is critical for developing an effective extraction and chromatographic separation method.

| Compound | Chemical Formula | Molecular Weight ( g/mol ) | LogP (Predicted) |

| Fulvestrant | C₃₂H₄₇F₅O₃S | 606.77 | 7.92 |

| This compound | C₃₂H₄₆F₅NaO₆S₂ | 708.82 | N/A |

Data sourced from PubChem.[6]

The addition of the sulfate group significantly increases the polarity of the molecule, a key consideration for both sample preparation and chromatography.

Metabolic Pathway of Fulvestrant

Fulvestrant is metabolized through several pathways, including oxidation and conjugation. One of the major routes is sulfation, catalyzed by sulfotransferase enzymes (SULTs), primarily at the 3-hydroxyl position of the steroid backbone.[3][7]

Caption: Metabolic conversion of Fulvestrant to Fulvestrant 3-Sulfate.

Bioanalytical Method: A Step-by-Step Protocol

The following protocol details a validated method for the simultaneous quantification of Fulvestrant and Fulvestrant 3-Sulfate in human plasma.

Materials and Reagents

-

Reference Standards:

-

Fulvestrant (USP reference standard or equivalent)

-

This compound (certified reference material)

-

Fulvestrant-d3 (internal standard for Fulvestrant)

-

Fulvestrant 3-Sulfate-d3 (internal standard for Fulvestrant 3-Sulfate, if available; otherwise, a structurally similar sulfated steroid can be used)

-

-

Solvents and Chemicals:

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (≥98%)

-

Ammonium acetate (≥98%)

-

Human plasma (K2-EDTA as anticoagulant)

-

-

Consumables:

-

Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB or similar mixed-mode cation exchange cartridges)

-

96-well collection plates

-

Autosampler vials with inserts

-

Preparation of Stock and Working Solutions

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Fulvestrant and this compound in methanol to prepare individual stock solutions.

-

Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a stock solution of Fulvestrant-d3 (and the IS for the sulfate metabolite) in methanol.

-

Working Solutions: Prepare serial dilutions of the primary stock solutions in 50:50 (v/v) methanol:water to create working solutions for calibration standards and quality control (QC) samples.

-

IS Working Solution (100 ng/mL): Dilute the IS stock solution with 50:50 (v/v) methanol:water.

Sample Preparation: Solid-Phase Extraction (SPE)

The increased polarity of Fulvestrant 3-Sulfate necessitates a robust sample preparation method to ensure efficient extraction from the complex plasma matrix. SPE is the preferred technique over liquid-liquid extraction for this purpose.[8]

Caption: Solid-Phase Extraction (SPE) workflow for plasma samples.

Detailed SPE Protocol:

-

Condition: Pass 1 mL of methanol through the SPE cartridge, followed by 1 mL of water.

-

Equilibrate: Pass 1 mL of 2% formic acid in water through the cartridge.

-

Load: Load 200 µL of pre-treated plasma sample (spiked with IS and acidified).

-

Wash: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

-

Elute: Elute the analytes with 1 mL of methanol into a clean collection plate.

-

Dry Down and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

LC-MS/MS Conditions

-

Chromatographic System: UHPLC system

-

Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient Elution:

-

0-0.5 min: 30% B

-

0.5-3.0 min: 30% to 95% B

-

3.0-4.0 min: 95% B

-

4.0-4.1 min: 95% to 30% B

-

4.1-5.0 min: 30% B

-

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

-

Mass Spectrometer: Triple quadrupole mass spectrometer

-

Ionization Mode: Electrospray Ionization (ESI), Negative for both analytes

-

MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |